6-Bromo-1,1-(propylenedioxo)-indane
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Overview
Description
6-Bromo-1,1-(propylenedioxo)-indane is an organic compound characterized by the presence of a bromine atom and a propylenedioxo group attached to an indane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1-(propylenedioxo)-indane typically involves the bromination of 1,1-(propylenedioxo)-indane. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,1-(propylenedioxo)-indane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 1,1-(propylenedioxo)-indane derivatives with various functional groups.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of 1,1-(propylenedioxo)-indane.
Scientific Research Applications
6-Bromo-1,1-(propylenedioxo)-indane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1,1-(propylenedioxo)-indane depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding. The propylenedioxo group can enhance the compound’s solubility and stability, facilitating its interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-1,1-(propylenedioxo)-indane is unique due to the presence of both a bromine atom and a propylenedioxo group on an indane backbone. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13BrO2 |
---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
5-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxane] |
InChI |
InChI=1S/C12H13BrO2/c13-10-3-2-9-4-5-12(11(9)8-10)14-6-1-7-15-12/h2-3,8H,1,4-7H2 |
InChI Key |
ADWMRXMGQRSCDB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCC3=C2C=C(C=C3)Br)OC1 |
Origin of Product |
United States |
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